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Compound of Interest

Compound Name: 2-(Dimethylamino)propanoic acid

CAS No.: 19701-89-4

Cat. No.: B123415

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-

Dimethylalanine (C₅H₁₁NO₂), a derivative of the amino acid alanine. Due to the limited

availability of direct experimental spectra for N,N-Dimethylalanine, this guide also includes data

for the closely related compound, N-methyl-alanine, for comparative purposes. The information

herein is intended to assist researchers in identifying and characterizing this compound using

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS).

Introduction
N,N-Dimethylalanine is a methylated amino acid. The addition of two methyl groups to the

nitrogen atom of alanine can significantly alter its chemical and physical properties, including its

lipophilicity and basicity. These modifications are of interest in various fields, including peptide

synthesis and drug design, where N-methylation can enhance metabolic stability and

membrane permeability. Accurate spectroscopic characterization is crucial for confirming the

identity and purity of N,N-Dimethylalanine in research and development.
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Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for N,N-Dimethylalanine is

not readily available in public databases, we can predict the expected spectral features based

on its structure and by comparison with the known data of N-methyl-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of N,N-Dimethylalanine is expected to show distinct signals for the

different types of protons in the molecule.

N(CH₃)₂ Protons: A singlet corresponding to the six protons of the two methyl groups

attached to the nitrogen atom. This signal is expected to appear at a chemical shift

characteristic of N-methyl groups.

α-CH Proton: A quartet from the single proton on the alpha-carbon, split by the three protons

of the adjacent methyl group.

β-CH₃ Protons: A doublet from the three protons of the methyl group at the beta-position,

split by the single proton on the alpha-carbon.

COOH Proton: A broad singlet for the carboxylic acid proton. The chemical shift of this proton

can be highly variable and is often exchanged with deuterium in deuterated solvents, leading

to its disappearance from the spectrum.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

COOH Carbon: A signal for the carboxylic acid carbon.

α-C Carbon: A signal for the alpha-carbon.

N(CH₃)₂ Carbons: A signal for the two equivalent carbons of the N-dimethyl groups.
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β-CH₃ Carbon: A signal for the carbon of the beta-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for N,N-Dimethylalanine

Assignment
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

N(CH₃)₂ Singlet ~40-50

α-CH Quartet ~60-70

β-CH₃ Doublet ~15-25

COOH Broad Singlet ~170-180

Table 2: Experimental ¹H and ¹³C NMR Data for Alanine (for comparison)

Assignment
¹H Chemical Shift (ppm) in

D₂O

¹³C Chemical Shift (ppm) in

H₂O

α-CH 3.768 (quartet) 53.2

β-CH₃ 1.467 (doublet) 18.851

COOH - 178.572

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N,N-Dimethylalanine is expected to show characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

C-N Stretch: A band in the region of 1000-1250 cm⁻¹.

Table 3: Experimental IR Data for N-methyl-DL-alanine (Mull Technique)
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Wavenumber (cm⁻¹) Intensity Assignment

~2900-3100 Strong, Broad O-H and N-H stretch

~1600 Strong C=O stretch (carboxylate)

~1450 Medium C-H bend

~1350 Medium C-H bend

Source: SpectraBase

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N,N-Dimethylalanine (C₅H₁₁NO₂), the molecular weight is 117.15 g/mol .[1]

Electron Ionization (EI) Mass Spectrum

In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 117. Common

fragmentation patterns for amino acids include the loss of the carboxyl group (a peak at m/z

72) and fragmentation of the side chain.

Table 4: Mass Spectrometry Data for N-methyl-L-alanine (EI)

m/z Relative Intensity Possible Fragment

103 ~20% [M]⁺

58 100% [M - COOH]⁺

42 ~30% [C₂H₄N]⁺

30 ~40% [CH₄N]⁺

Source: NIST Mass Spectrometry Data Center

Experimental Protocols
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The following are general protocols for obtaining spectroscopic data for amino acids like N,N-

Dimethylalanine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the N,N-Dimethylalanine sample in

a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of

solvent will depend on the solubility of the sample and the desired chemical shift referencing.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-

5 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,

TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
Sample Preparation (FTIR-ATR): For a solid sample, place a small amount of the N,N-

Dimethylalanine powder directly onto the crystal of an Attenuated Total Reflectance (ATR)

accessory. Ensure good contact between the sample and the crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A

background spectrum of the empty ATR crystal should be collected and subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the volatile derivative of the sample (if

necessary) into the mass spectrometer via a direct insertion probe or a gas chromatograph

(GC-MS).

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and

fragment ions.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain structural information.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of

N,N-Dimethylalanine.
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General Spectroscopic Workflow for N,N-Dimethylalanine
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General Spectroscopic Workflow

Conclusion
This technical guide provides an overview of the expected spectroscopic data for N,N-

Dimethylalanine and general protocols for its acquisition. While experimental data for this

specific compound is sparse, the provided information, in conjunction with data from related

compounds, serves as a valuable resource for researchers in the fields of chemistry,

biochemistry, and drug development. The methodologies and expected spectral features
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outlined here will aid in the successful identification and characterization of N,N-

Dimethylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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